3-Phenylpropyl cyclohexanecarboxylate
Description
3-Phenylpropyl cyclohexanecarboxylate is an ester derived from cyclohexanecarboxylic acid and 3-phenylpropan-1-ol. Its structure features a cyclohexanecarboxylate group linked via an ester bond to a 3-phenylpropyl chain. The compound has been synthesized through copper-catalyzed carbonylative cross-coupling reactions, yielding a colorless oil with a molecular formula of C${16}$H${20}$O$_2$ and a molecular weight of 244.33 g/mol . Key spectroscopic data include:
- $^1$H NMR (CDCl$3$): Peaks at δ 7.34–7.21 (aromatic protons), 4.29 (t, ester -OCH$2$-), and 1.22–1.91 (cyclohexane and alkyl chain protons).
- $^{13}$C NMR: Signals at δ 176.1 (ester carbonyl), 138.1 (aromatic quaternary carbon), and 64.7 (ester oxygen-bearing carbon) .
This compound is structurally analogous to other cyclohexanecarboxylate esters but is distinguished by its 3-phenylpropyl substituent, which may influence physicochemical properties and biological activity.
Properties
CAS No. |
70275-61-5 |
|---|---|
Molecular Formula |
C16H22O2 |
Molecular Weight |
246.34 g/mol |
IUPAC Name |
3-phenylpropyl cyclohexanecarboxylate |
InChI |
InChI=1S/C16H22O2/c17-16(15-11-5-2-6-12-15)18-13-7-10-14-8-3-1-4-9-14/h1,3-4,8-9,15H,2,5-7,10-13H2 |
InChI Key |
HNNOWLIDJUXQBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)OCCCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylpropyl cyclohexanecarboxylate typically involves the esterification reaction between cyclohexanecarboxylic acid and 3-phenylpropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction conditions include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or hydrochloric acid
Solvent: Anhydrous ethanol or methanol
Industrial Production Methods
In an industrial setting, the esterification process can be scaled up using continuous flow reactors. The use of solid acid catalysts like ion-exchange resins can enhance the efficiency and yield of the reaction. The reaction mixture is continuously fed into the reactor, and the product is collected and purified through distillation.
Chemical Reactions Analysis
Types of Reactions
3-Phenylpropyl cyclohexanecarboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield cyclohexanecarboxylic acid and 3-phenylpropanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, heat
Reduction: Lithium aluminum hydride (LiAlH4), dry ether, low temperature
Substitution: Nucleophiles such as amines, alcohols, or thiols, appropriate solvents, and catalysts
Major Products Formed
Hydrolysis: Cyclohexanecarboxylic acid and 3-phenylpropanol
Reduction: Cyclohexanemethanol and 3-phenylpropanol
Substitution: Various substituted esters depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Phenylpropyl cyclohexanecarboxylate depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The ester group can be hydrolyzed by esterases, releasing the active components that exert their effects through specific pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Other Cyclohexanecarboxylate Esters
- Bulky substituents like adamantyl increase steric hindrance, reducing reactivity but improving thermal stability .
Esters with Different Carboxylic Acid Components
- Functional Differences: Cyclohexanecarboxylate esters exhibit higher rigidity and lower volatility compared to straight-chain carboxylic acid esters (e.g., acetate).
Pharmacologically Relevant Derivatives
- Para-chlorinated 3-phenylpropyl derivatives : These compounds demonstrate potent H3-receptor antagonism, with selectivity attributed to the 3-phenylpropyl moiety. The cyclohexanecarboxylate variant may exhibit distinct receptor-binding kinetics due to its larger ester group .
- 3-Phenylpropyl cyclohexanecarboxamide: Replacing the ester with an amide group (e.g., N-{3-[3-(acetylamino)phenoxy]propyl}cyclohexanecarboxamide) increases hydrogen-bonding capacity, altering bioavailability and target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
